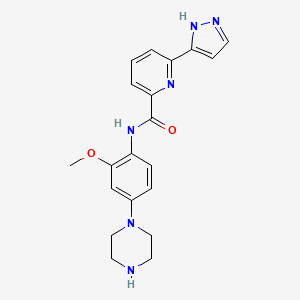

N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide

Description

N-(2-Methoxy-4-(piperazin-1-yl)phenyl)-6-(1H-pyrazol-5-yl)picolinamide is a synthetic small molecule characterized by a picolinamide backbone substituted with a pyrazole ring at the 6-position and a methoxy-piperazinylphenyl group at the 2-position.

- Pyrazole moiety: Known for hydrogen bonding and π-π stacking interactions, often critical in kinase inhibition .

- Piperazine group: Enhances solubility and bioavailability via its basic nitrogen atoms, facilitating interaction with biological targets .

- Methoxy substituent: Moderates lipophilicity and may influence metabolic stability compared to bulkier substituents like chlorodifluoromethoxy .

Properties

Molecular Formula |

C20H22N6O2 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-(2-methoxy-4-piperazin-1-ylphenyl)-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C20H22N6O2/c1-28-19-13-14(26-11-9-21-10-12-26)5-6-17(19)24-20(27)18-4-2-3-15(23-18)16-7-8-22-25-16/h2-8,13,21H,9-12H2,1H3,(H,22,25)(H,24,27) |

InChI Key |

PLPQYRICJPQFMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCNCC2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4 |

Origin of Product |

United States |

Preparation Methods

Amidation to Form Picolinamide

The picolinamide structure is typically synthesized by amidation of picolinic acid derivatives with the corresponding anilines or amines. Coupling reagents such as EDC, HBTU, or BOP in the presence of bases like DIPEA or DMAP facilitate the formation of the amide bond under mild conditions, preserving the pyrazolyl and other sensitive groups.

Functionalization of the Phenyl Ring with Piperazine and Methoxy Groups

Introduction of Piperazin-1-yl Group

The piperazinyl substituent at the 4-position of the phenyl ring is commonly introduced via nucleophilic aromatic substitution or Buchwald-Hartwig amination reactions. For example, palladium-catalyzed Buchwald-Hartwig amidation can be employed to couple 4-bromo-substituted phenyl derivatives with piperazine, yielding the 4-(piperazin-1-yl)phenyl intermediate.

Methoxylation at the 2-Position

The 2-methoxy substituent on the phenyl ring can be introduced either by starting from suitably methoxylated phenyl precursors or by O-methylation of hydroxyphenyl intermediates using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Representative Synthetic Route and Conditions

A representative synthetic sequence for preparing this compound is as follows:

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of 4-nitrophenylhydrazine with 1,3-dicarbonyl compound under microwave heating | Formation of 1-(4-nitrophenyl)-1H-pyrazole intermediate |

| 2 | Reduction of nitro group | Catalytic hydrogenation (Pd/C) | Conversion to 4-aminophenyl-pyrazole |

| 3 | Buchwald-Hartwig amination | Coupling of 4-bromo-2-methoxyphenyl derivative with piperazine using Pd catalyst | Formation of 2-methoxy-4-(piperazin-1-yl)phenyl intermediate |

| 4 | Amide bond formation | Coupling of picolinic acid derivative bearing pyrazolyl substituent with amine intermediate using EDC/DMAP or HBTU/DIPEA | Formation of target picolinamide compound |

This approach benefits from microwave-assisted steps that reduce reaction times from days to minutes and improve yields.

Industrially Relevant Process Considerations

Patents related to pyrazolyl-piperazine derivatives emphasize the importance of avoiding toxic solvents such as pyridine in industrial-scale synthesis. Alternative solvents and process optimizations include:

- Use of acetic acid and toluene washes for purification.

- Controlled temperature profiles during crystallization and filtration steps.

- Avoidance of pyridine by employing other coupling conditions or reagents.

An example process involves cyclization with Lawesson's reagent, deprotection steps, and salt formation to afford stable intermediates and final products with high purity suitable for pharmaceutical applications.

Research Outcomes and Analytical Data

- Microwave-assisted synthesis protocols have demonstrated significant improvements in yield and reaction time for pyrazole formation and amidation steps, with isolated yields often exceeding 70-80%.

- Buchwald-Hartwig amination provides high regioselectivity and functional group tolerance for introducing piperazine moieties.

- The final compound exhibits desirable pharmacokinetic properties and biological activity profiles in related serotonin reuptake inhibition assays, indicating the synthetic route produces biologically relevant material.

- Structural-activity relationship studies confirm the importance of the pyrazolyl and piperazinyl substituents for potency and selectivity.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Potential therapeutic agent for treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Substituent Effects on Target Engagement

- Chlorodifluoromethoxy (Asciminib) vs. The target compound’s methoxy group balances moderate lipophilicity with metabolic stability .

- Piperazine vs.

Patent and Clinical Relevance

- Asciminib (marketed as SCEMBLIX®) holds multiple patents for crystalline forms and therapeutic methods, underscoring its commercial viability . The target compound’s structural distinctions may circumvent existing patents but require validation for novel applications.

Biological Activity

N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

1. Antitumor Activity:

Research indicates that derivatives of pyrazole, including the compound , exhibit notable antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates for cancer treatment . The compound's structure suggests potential interactions with these targets due to its ability to form hydrogen bonds and hydrophobic interactions.

2. Antimicrobial Properties:

Pyrazole derivatives have been recognized for their antimicrobial activities. In vitro studies demonstrated that certain pyrazole compounds displayed significant efficacy against antibiotic-resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and VREF (Vancomycin-resistant Enterococcus faecium) . The mechanism of action often involves disruption of bacterial cell membranes, leading to cell lysis.

3. Anti-inflammatory Effects:

The compound has also shown promise in reducing inflammation. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), thereby mitigating inflammatory responses . This could have implications for treating conditions like rheumatoid arthritis or other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substitution Patterns: The presence of methoxy and piperazine groups enhances solubility and bioavailability, which are critical for pharmacological efficacy.

- Pyrazole Ring: The 1H-pyrazol-5-YL moiety is essential for biological activity, contributing to the compound's ability to interact with various biological targets .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that compounds with similar structural features to this compound exhibited significant antiproliferative effects. The combination of these compounds with standard chemotherapeutics like doxorubicin showed enhanced cytotoxicity, suggesting a potential synergistic effect .

Case Study 2: Antimicrobial Efficacy

A series of pyrazole derivatives were tested against various pathogenic bacteria. Among them, a derivative closely related to the target compound demonstrated superior antimicrobial activity compared to traditional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Methoxy-4-(piperazin-1-YL)phenyl)-6-(1H-pyrazol-5-YL)picolinamide, and what challenges arise during purification?

- Methodology : The compound can be synthesized via a multi-step approach. Key steps include:

Buchwald-Hartwig coupling for introducing the piperazine moiety to the methoxyphenyl group, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert conditions (e.g., N₂) .

Pyrazole ring formation via cyclization reactions, optimized under acidic or basic conditions depending on substituents .

Final amide coupling using carbodiimide reagents (e.g., EDCI/HOBt) to link the picolinic acid and arylpiperazine intermediates .

- Challenges : Low yields (e.g., ~44% in analogous syntheses) due to steric hindrance from the methoxy and piperazine groups. Purification often requires sequential chromatography (normal-phase followed by amine-functionalized columns) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), methoxy singlet (~δ 3.8 ppm), and piperazine NH protons (broad, δ 1.5–2.5 ppm). Discrepancies in splitting patterns may indicate rotameric forms .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Kinase inhibition assays : Test against kinase panels (e.g., tyrosine kinases) using fluorescence-based ADP-Glo™ assays, given structural similarities to kinase inhibitors like asciminib .

- Cellular viability assays : Use cancer cell lines (e.g., K562 leukemia) with IC₅₀ determination via MTT or CellTiter-Glo® .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for specific molecular targets?

- Approach :

Scaffold modifications : Introduce substituents (e.g., halogens, methyl groups) to the pyrazole or picolinamide moieties to assess steric/electronic effects .

Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., BCR-ABL1 for kinase inhibition) .

Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., pyrazole NH, piperazine N) using Schrödinger Phase .

Q. What strategies mitigate discrepancies in biological activity data across different experimental models?

- Case study : If the compound shows high potency in enzyme assays but low cellular activity:

Solubility testing : Use HPLC to measure aqueous solubility; modify with PEGylation or prodrug strategies .

Metabolic stability : Perform liver microsome assays (e.g., human CYP450 isoforms) to identify degradation pathways .

Membrane permeability : Utilize Caco-2 cell monolayers or PAMPA assays to assess passive diffusion .

Q. How can researchers resolve contradictions in patent claims regarding crystalline forms and their stability?

- Analytical workflow :

PXRD : Compare diffraction patterns of synthesized batches with patented forms (e.g., WO2020/230099) to identify polymorphic variations .

DSC/TGA : Evaluate thermal stability (melting points, decomposition temperatures) to correlate with patent data .

Accelerated stability studies : Expose crystalline forms to 40°C/75% RH for 4 weeks; monitor changes via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.